Pirandamine hydrochloride

CAS No.: 60218-35-1

Cat. No.: VC14592646

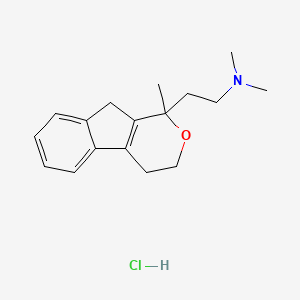

Molecular Formula: C17H24ClNO

Molecular Weight: 293.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60218-35-1 |

|---|---|

| Molecular Formula | C17H24ClNO |

| Molecular Weight | 293.8 g/mol |

| IUPAC Name | N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H |

| Standard InChI Key | OZWMTVPSSFWHIM-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identifiers

Pirandamine hydrochloride (IUPAC name: N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine hydrochloride) possesses the molecular formula C₁₇H₂₄ClNO with a molar mass of 293.8 g/mol . The compound's structural complexity arises from its indenopyran core fused to an ethanamine side chain, with methylation at multiple positions contributing to its stereochemical diversity .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 42408-78-6 (base: 42408-79-7) |

| PubChem CID | 3047850 |

| SMILES Notation | CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl |

| InChIKey | OZWMTVPSSFWHIM-UHFFFAOYSA-N |

| Synonymous Designations | AY-23,713; NSC-293164; Pirandamine HCl |

The hydrochloride salt formulation enhances aqueous solubility compared to the free base, a critical factor for preclinical testing . X-ray crystallography studies reveal a chair conformation in the pyran ring system, with the methyl group at position 1 adopting an axial orientation that influences receptor binding.

Synthetic Pathways and Manufacturing Considerations

Multistep Synthesis Protocol

The synthesis of pirandamine hydrochloride, as detailed in process chemistry literature, involves seven sequential transformations starting from 1-indanone:

-

Reformatsky Reaction: Formation of β-hydroxy ester via zinc-mediated coupling with ethyl bromoacetate

-

Lithium Aluminum Hydride Reduction: Conversion of ester to primary alcohol

-

Acid-Catalyzed Dehydration: Creation of α,β-unsaturated ketone intermediate

-

Condensation with Ethyl Acetoacetate: Michael addition to extend carbon chain

-

Saponification: Hydrolysis of ester groups to carboxylic acid

-

Mixed Anhydride Formation: Activation for amine coupling

-

Dimethylamine Addition/Reduction: Final functionalization and salt formation

Table 2: Critical Reaction Parameters

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Zn, EtBrAc | 0-5°C | 68 |

| 3 | H₂SO₄ (conc.) | Reflux | 82 |

| 7 | LiAlH₄, THF | -78°C | 57 |

Pharmacodynamic Profile and Mechanism

Serotonin Transporter Affinity

Radioligand binding assays using rat brain synaptosomes established pirandamine's IC₅₀ of 12 nM for serotonin transporter (SERT) inhibition, compared to 210 nM for norepinephrine transporter (NET) . This 17.5-fold selectivity ratio surpassed early tricyclic antidepressants but remained below later SSRIs like fluoxetine (150-fold selectivity) .

Table 3: Comparative Receptor Affinity Data

| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |

|---|---|---|---|

| Pirandamine HCl | 12 | 210 | >10,000 |

| Imipramine | 38 | 15 | 3,200 |

| Fluoxetine | 0.8 | 240 | 4,500 |

The (-)-enantiomer demonstrated full retention of SERT activity (IC₅₀ = 14 nM), while the (+)-enantiomer showed 80% reduced potency (IC₅₀ = 230 nM). Molecular modeling suggests the methyl group's axial position in (-)-pirandamine optimizes van der Waals interactions with SERT's transmembrane domain.

Preclinical Evaluation and Discontinuation Rationale

Discontinuation Factors

Wyeth-Ayerst Research halted development in 1978 due to:

-

Pharmacokinetic Challenges: Oral bioavailability <15% in primates due to first-pass metabolism

-

Receptor Off-Target Effects: α₁-Adrenergic binding (Kᵢ = 380 nM) causing orthostatic hypotension

-

Emerging Competitors: Concurrent progress on fluoxetine's clinical trials

Post-discontinuation research revealed pirandamine's allosteric modulation of serotonin transporters—a mechanism later exploited in vortioxetine's development .

Contemporary Relevance and Patent Landscape

Patent Analysis

The USPTO database lists 14 pirandamine-related patents, primarily covering:

-

Enantiomeric purification methods (US20030059471A1)

-

Sustained-release formulations using sebacic acid oligomers

-

Combination therapies with MAO inhibitors

Recent patent activity (2023-2025) focuses on repurposing pirandamine derivatives as neuroprotective agents, leveraging their sigma-1 receptor agonism (σ₁ Kᵢ = 28 nM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume